2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one
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Overview
Description
2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. The compound features a pyridazinone core with a benzyl group at the 2-position and a 4-chlorophenyl group at the 6-position, making it a unique and interesting molecule for scientific research.
Scientific Research Applications
Mechanism of Action
While specific information on the mechanism of action for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s known that a number of 6-aryl-3 ( 2H )-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Safety and Hazards
While specific safety and hazard information for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s important to note that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . Therefore, they should be handled with care and used responsibly.
Future Directions
Given the diverse pharmacological activities of pyridazin-3 (2 H )-one derivatives , this privileged skeleton should be extensively studied for the therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs . Therefore, future research could focus on exploring new synthetic methods and studying the biological activities of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for pyridazinones, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares a similar pyridazinone core but has different substituents, leading to distinct biological activities.
Pyridaben: An agrochemical with a pyridazinone core, used as a miticide.
Norflurazon: Another pyridazinone-based herbicide.
Uniqueness
2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a 4-chlorophenyl group makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-benzyl-6-(4-chlorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAWKLMBUPNKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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